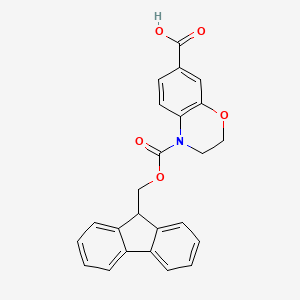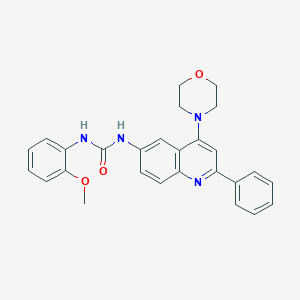
1-(2-Methoxyphenyl)-3-(4-morpholino-2-phenylquinolin-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-3-(4-morpholino-2-phenylquinolin-6-yl)urea is a synthetic compound that is widely used in scientific research for its potential therapeutic properties. It is a urea derivative that has been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral properties. In
Aplicaciones Científicas De Investigación
Antiproliferative and Anticancer Activity
One of the significant areas of application for this compound is in the development of potential anticancer agents. A study by Perković et al. (2016) synthesized novel urea and bis-urea derivatives, including compounds structurally related to 1-(2-Methoxyphenyl)-3-(4-morpholino-2-phenylquinolin-6-yl)urea, and evaluated their antiproliferative effects in vitro against various cancer cell lines. The study identified several derivatives with potent activity against breast carcinoma MCF-7 cell lines, highlighting the potential of such compounds in breast carcinoma drug development (Perković et al., 2016).
Enzyme Inhibition for Therapeutic Applications
Research has also focused on the inhibition of specific enzymes as a therapeutic strategy. For instance, isoquinoline and quinazoline urea derivatives have been identified to bind to human adenosine A(3) receptors, with structure-affinity analyses indicating that certain substituents can significantly increase receptor affinity. This suggests potential applications in designing antagonists for adenosine receptors, which could have implications in treating conditions mediated by these receptors (van Muijlwijk-Koezen et al., 2000).
Antimicrobial Activity
The antimicrobial potential of urea derivatives has been explored in various studies. For example, compounds exhibiting strong antimicrobial activity in susceptibility assays in vitro have been reported, indicating the relevance of urea derivatives in developing new antimicrobial agents (Perković et al., 2016).
Synthetic Methodology and Chemical Analysis
The synthesis and structural analysis of compounds, including those related to 1-(2-Methoxyphenyl)-3-(4-morpholino-2-phenylquinolin-6-yl)urea, contribute to the broader field of chemical synthesis and medicinal chemistry. Studies focusing on novel synthetic methodologies, crystal structures, and computational studies provide valuable insights into the physicochemical properties and potential applications of these compounds (Bai et al., 2011).
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-33-26-10-6-5-9-23(26)30-27(32)28-20-11-12-22-21(17-20)25(31-13-15-34-16-14-31)18-24(29-22)19-7-3-2-4-8-19/h2-12,17-18H,13-16H2,1H3,(H2,28,30,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYAQHPOUOQDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)N=C(C=C3N4CCOCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-(4-morpholino-2-phenylquinolin-6-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline](/img/structure/B2584303.png)


![N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2584309.png)
![Methyl {[2-(4-chlorophenyl)-6-nitroquinolin-4-yl]oxy}acetate](/img/structure/B2584310.png)
![1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole](/img/structure/B2584312.png)
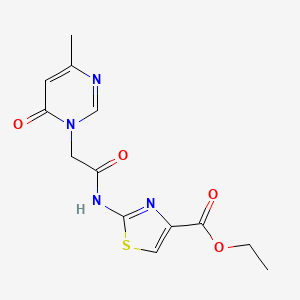

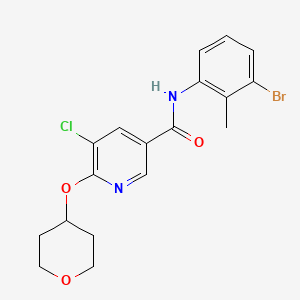
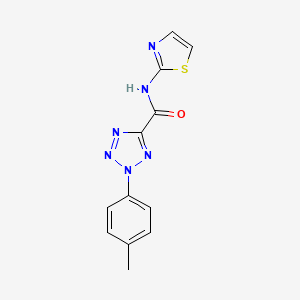
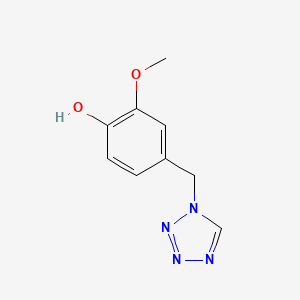
![2-Morpholino-7-(1-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2584320.png)
![5-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2584323.png)
